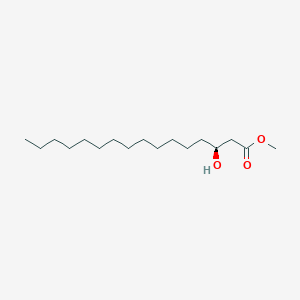
methyl (S)-3-hydroxypalmitate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl (S)-3-hydroxypalmitate is a methyl 3-hydroxypalmitate. It derives from a (S)-3-hydroxypalmitic acid. It is an enantiomer of a methyl (R)-3-hydroxypalmitate.
Wissenschaftliche Forschungsanwendungen
Role in Microbial Lipid Production
Methyl (S)-3-hydroxypalmitate, as a derivative of 3-hydroxypalmitic acid, plays a role in microbial lipid production. Research conducted on yeast NRRL Y-6954 highlighted the extracellular production of free 3-D-hydroxypalmitic acid, an important component in microbial lipid biosynthesis (Vesonder, Wickerham, & Rohwedder, 1968).
Plant Lipid Biosynthesis
The stereochemistry of alpha-oxidation in plants indicates the formation of natural long-chain 2-hydroxy acids, which include 2-hydroxypalmitate, a compound closely related to this compound. These findings are crucial for understanding lipid biosynthesis in plants (Hitchcock & Rose, 1971).
Quorum Sensing in Plant Pathogens
Methyl 3-hydroxypalmitate has been identified as a quorum-sensing signal in Ralstonia solanacearum, a plant pathogenic bacterium. This compound is crucial in regulating the production of virulence factors and secondary metabolites, highlighting its importance in bacterial communication and pathogenesis (Kai et al., 2015).
Lipid Components in Marine Organisms
Fatty acid chlorohydrins, including hydroxypalmitic acids, have been characterized as significant lipid components in jellyfish. These compounds, including isomers like 9-chloro-10-hydroxypalmitic acid, are pivotal in understanding the lipid composition of marine organisms (White & Hager, 1977).
Analytical Chemistry Applications
The compound has applications in analytical chemistry, particularly in the thermally assisted hydrolysis and methylation for the analysis of natural waxes, indicating its utility in advanced analytical methods (Asperger, Engewald, & Fabian, 2001).
Role in Bacterial Virulence Gene Regulation
This compound is involved in the regulation of virulence genes in Ralstonia solanacearum. This is particularly significant in understanding bacterial behavior and pathogenicity within host organisms (Kang, Saile, Schell, & Denny, 1999).
DNA Methylation Studies
Studies on DNA methylation, including the use of hydroxymethylated DNA, are vital in understanding gene expression regulation. The role of hydroxypalmitate compounds in these processes is an area of active research (Yong, Hsu, & Chen, 2016).
Eigenschaften
CAS-Nummer |
76898-45-8 |
|---|---|
Molekularformel |
C17H34O3 |
Molekulargewicht |
286.4 g/mol |
IUPAC-Name |
methyl (3S)-3-hydroxyhexadecanoate |
InChI |
InChI=1S/C17H34O3/c1-3-4-5-6-7-8-9-10-11-12-13-14-16(18)15-17(19)20-2/h16,18H,3-15H2,1-2H3/t16-/m0/s1 |
InChI-Schlüssel |
YBTWUESFQWFDMR-INIZCTEOSA-N |
Isomerische SMILES |
CCCCCCCCCCCCC[C@@H](CC(=O)OC)O |
SMILES |
CCCCCCCCCCCCCC(CC(=O)OC)O |
Kanonische SMILES |
CCCCCCCCCCCCCC(CC(=O)OC)O |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


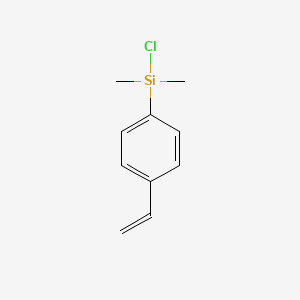
![(2S,3S,4S)-2-methoxy-3-[(2E)-6-methylhept-2-en-2-yl]-4-(trifluoroacetyl)cyclohexanone](/img/structure/B1252172.png)
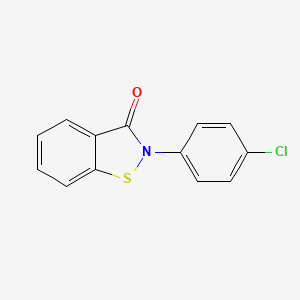
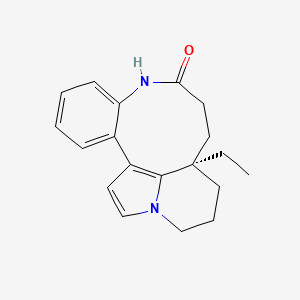
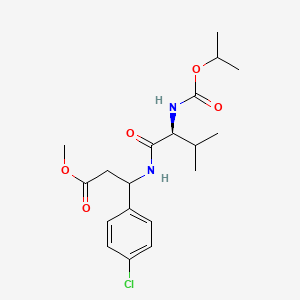
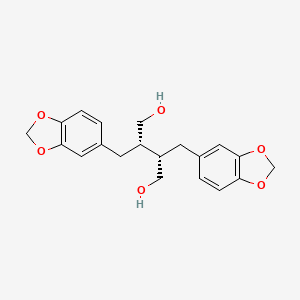
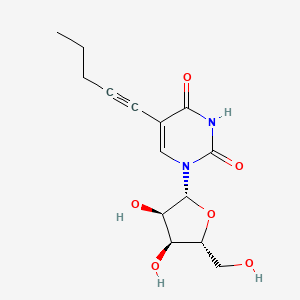
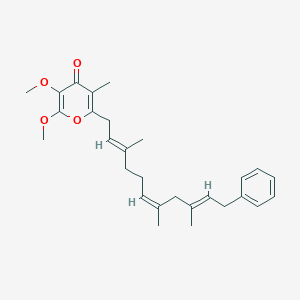
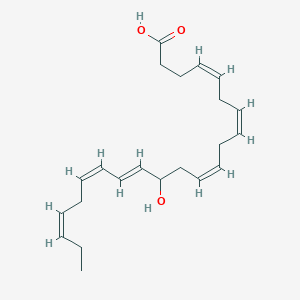
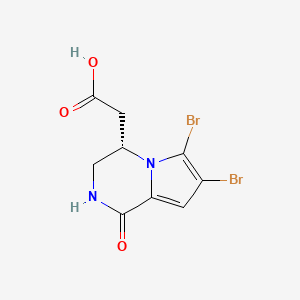
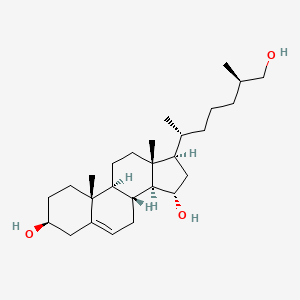
![6-[[4,4,6a,6b,11,11,14b-Heptamethyl-8a-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycarbonyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B1252192.png)
![[(1R,2R,3S,7R,9R,10R,12R)-3-Hydroxy-2-(hydroxymethyl)-1,5-dimethyl-4-oxospiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2'-oxirane]-10-yl] acetate](/img/structure/B1252194.png)
![4-[(2-methyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)hydrazo]-4-oxo-N-propan-2-ylbutanamide](/img/structure/B1252195.png)
